molecular formula C18H12ClF2N3O2S B2624555 N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 931938-78-2

N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2624555
CAS No.: 931938-78-2
M. Wt: 407.82
InChI Key: MOKOZJUSBYLEMZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, as well as a dihydropyrazinone moiety. Such compounds are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step may involve the reaction of the dihydropyrazinone with a thiol or disulfide compound.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine or fluorine gas, or more commonly, N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Acidic or basic conditions: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
  • N-(4-chloro-2-fluorophenyl)-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Uniqueness

The unique combination of chloro and fluoro substituents, along with the dihydropyrazinone core, may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be exploited in the design of new drugs or materials with specific properties.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-4-5-15(14(21)8-11)23-16(25)10-27-17-18(26)24(7-6-22-17)13-3-1-2-12(20)9-13/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKOZJUSBYLEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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